Home > Products > Screening Compounds P33481 > beta-Amyloid Protein Precursor 770 (135-155)
beta-Amyloid Protein Precursor 770 (135-155) -

beta-Amyloid Protein Precursor 770 (135-155)

Catalog Number: EVT-13527525
CAS Number:
Molecular Formula: C116H173N35O31S2
Molecular Weight: 2618.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid Protein Precursor 770 (135-155) is a segment derived from the larger Amyloid Precursor Protein, which plays a crucial role in the development of amyloid plaques associated with Alzheimer's disease. This particular peptide fragment, consisting of amino acids 135 to 155, is significant in research due to its involvement in the pathogenesis of neurodegenerative diseases. The precursor protein itself is primarily synthesized in neurons and is involved in various cellular processes, including synaptic formation and repair.

Source

The beta-Amyloid Protein Precursor is generated through the proteolytic processing of the Amyloid Precursor Protein, which is encoded by the APP gene located on chromosome 21. This protein undergoes cleavage by specific enzymes known as secretases, leading to the formation of beta-amyloid peptides, which aggregate to form plaques in the brains of Alzheimer's patients .

Classification

Beta-Amyloid Protein Precursor 770 (135-155) can be classified as a neurotoxic peptide that arises from the amyloidogenic pathway of APP processing. It falls under the category of amyloid peptides, which are characterized by their propensity to misfold and aggregate into fibrillar structures .

Synthesis Analysis

Methods

The synthesis of beta-Amyloid Protein Precursor 770 (135-155) can be achieved through various methods:

  1. Chemical Synthesis: Solid-phase peptide synthesis is commonly used to produce this peptide. The process involves sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support.
  2. Recombinant DNA Technology: This method involves cloning the APP gene segment encoding for the desired peptide into an expression vector, which is then introduced into host cells (e.g., bacteria or yeast) for protein expression and subsequent purification.

Technical Details

  • Solid-phase synthesis allows for precise control over peptide length and sequence, with high purity levels.
  • Recombinant methods enable large-scale production but may require extensive purification steps to isolate the desired peptide from other cellular proteins.
Molecular Structure Analysis

Structure

The molecular structure of beta-Amyloid Protein Precursor 770 (135-155) consists of a sequence that contributes to its ability to form beta-sheet structures, typical of amyloid fibrils. The peptide's conformation can be influenced by environmental factors such as pH and ionic strength .

Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the conformational properties of this peptide, revealing that it can adopt both helical and beta-sheet structures depending on its environment . The structural data indicate that segments within this range are critical for oligomerization and aggregation processes.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving beta-Amyloid Protein Precursor 770 (135-155) include:

  1. Cleavage by Secretases: The precursor undergoes enzymatic cleavage by beta-secretase and gamma-secretase, resulting in the release of various lengths of amyloid-beta peptides.
  2. Aggregation: The released peptides can spontaneously aggregate into oligomers and fibrils through intermolecular interactions driven by hydrophobic forces and hydrogen bonding .

Technical Details

The aggregation process is characterized by nucleation-dependent polymerization, where initial oligomeric forms serve as seeds for further aggregation into stable fibrils. This process is influenced by factors such as concentration, temperature, and presence of metal ions .

Mechanism of Action

Process

Beta-Amyloid Protein Precursor 770 (135-155) contributes to neurotoxicity primarily through its aggregation into insoluble fibrils that disrupt cellular functions in neurons. The mechanism involves:

  1. Oligomer Formation: Initial aggregation leads to soluble oligomers that are particularly toxic to neuronal cells.
  2. Fibril Formation: Continued aggregation results in fibril formation, which can induce inflammatory responses and cell death through various pathways including oxidative stress and disruption of calcium homeostasis .

Data

Studies have shown that even low concentrations of oligomeric forms can impair synaptic function and trigger apoptosis in neuronal cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 2,000 Da for the peptide segment.
  • Solubility: Soluble in aqueous solutions at physiological pH but may precipitate under certain conditions.

Chemical Properties

  • Stability: The peptide exhibits stability under physiological conditions but can undergo degradation under extreme pH or temperature.
  • Reactivity: Contains functional groups capable of forming hydrogen bonds and engaging in hydrophobic interactions essential for aggregation.
Applications

Scientific Uses

Beta-Amyloid Protein Precursor 770 (135-155) serves several important roles in scientific research:

  1. Alzheimer's Disease Research: It is used extensively in studies aimed at understanding amyloid pathology and developing therapeutic strategies targeting amyloid aggregation.
  2. Drug Development: Researchers utilize this peptide to screen compounds that may inhibit its aggregation or promote its clearance from the brain.
  3. Biomarker Studies: Its levels in biological fluids are investigated as potential biomarkers for Alzheimer's disease progression .
Molecular Interactions & Structural Determinants of APP770 (135-155)

Copper(II)-Binding Mechanisms in the Cysteine-Rich Domain

The beta-Amyloid Protein Precursor 770 (135-155) domain (sequence: Phe-Leu-His-Gln-Glu-Arg-Met-Asp-Val-Cys-Glu-Thr-His-Leu-His-Trp-His-Thr-Val-Ala-Lys) contains a high-affinity copper-binding site (Kd ≈ 10 nM) within its cysteine-rich region [2] [7]. Structural analyses reveal a tetrahedral coordination geometry involving specific residues: His147, His151, Cys144, and Tyr168 [2] [8]. This arrangement enables the domain to reduce Cu2+ to Cu+ via electron transfer from the thiolate group of Cys144, generating reactive oxygen species (ROS) as a catalytic byproduct [2] [8]. Mutagenesis studies demonstrate that the C144A mutation abolishes both copper reduction and neuroprotective functions in vivo, confirming Cys144 as the redox-active core [8].

Table 1: Copper Coordination Residues in APP770 (135-155)

ResidueRole in Cu2+ BindingConsequence of Mutation
Cys144Electron transfer for Cu2+ reductionLoss of ROS generation and neuroprotection
His147Coordination sphere stabilizationImpaired metal affinity
His151Coordination sphere stabilizationDisrupted reduction kinetics
Tyr168Secondary sphere stabilizationAltered conformational dynamics

The copper-bound state induces minimal conformational changes in the isolated domain but significantly influences quaternary structure through dimerization interfaces [2]. In vivo studies in hippocampal injection models confirm that this domain protects against Cu2+-induced neurotoxicity by regulating neuronal copper uptake and mitigating oxidative stress [8].

Homophilic Binding Modulation by Metal Ion Coordination

Copper binding allosterically regulates APP-APP interactions through the E2 domain. Structural models indicate that Cu2+ occupancy in the APP770 (135-155) domain stabilizes homophilic trans-interactions between APP molecules on adjacent cells [3] [10]. This occurs via metal-induced rigidification of the loop containing His147-His151, which positions the growth factor-like domain (GFLD) for optimal dimeric pairing [10]. Heparin sulfate proteoglycans potentiate this process by bridging APP dimers through electrostatic interactions with basic residues (Arg5, His13) [3].

Table 2: Metal-Dependent APP Homophilic Interaction Mechanisms

Interaction TypeMediating FactorsFunctional Outcome
Trans-homodimerizationCu2+/heparin coordinationEnhanced cell adhesion and neurite outgrowth
Cis-dimerizationMembrane cholesterol clusteringAltered secretase accessibility
Heparin-bridgingElectrostatic E1 domain interactionsAPP clustering on cell surface

Zinc ions compete with copper for binding at the APP770 (135-155) domain but induce distinct conformational states that favor cis-dimerization over trans-interactions [3]. This metal-specific modulation directly influences amyloidogenic processing: Cu2+ binding reduces Aβ production by 60% in cell models, while Zn2+ promotes β-secretase cleavage by stabilizing membrane-proximal APP conformations [2] [3].

Intermolecular Dimerization via Oxidative Crosslinking

Cys144-mediated oxidation drives covalent dimerization of APP770 (135-155). Under oxidative conditions, Cu+ catalyzes disulfide bond formation between Cys144 residues of adjacent APP molecules [7] [9]. Mass spectrometry analyses of crosslinked dimers reveal heterogeneous species including:

  • Disulfide-linked dimers (Cys144-Cys144)
  • Isopeptide-bonded dimers (Asp1 β-carboxyl to Asp1 N-terminal amine)
  • Asp-Arg crosslinks (Asp1 β-carboxyl to Arg5 guanidino group) [6] [9]

Organophosphate metabolites (e.g., chlorpyrifos oxon) accelerate non-disulfide crosslinking by 8-fold, forming neurotoxic dimers in vitro that mirror pathological Aβ aggregates found in Alzheimer’s disease brains [4] [6]. These covalently stabilized dimers exhibit resistance to proteolytic degradation and enhanced β-sheet formation, serving as nucleation seeds for higher-order oligomers [4] [9].

Table 3: Crosslinking Mechanisms in APP770 (135-155) Dimers

Crosslink TypeBond FormationInducing FactorsPathological Relevance
DisulfideCys144-S─S-Cys144Copper redox cyclingMembrane receptor clustering
Isopeptide (Asp-Asp)Asp1 COO─H3N+-Asp1Organophosphate exposureToxic Aβ dimer formation
Asp-ArgAsp1 COO─HN=C(NH2)+-Arg5Oxidative stressEnhanced oligomer nucleation

Conformational Dynamics in Lipid Raft Microenvironments

The APP770 (135-155) domain partitions into lipid rafts through cholesterol-dependent scaffolding. These sphingolipid/cholesterol-enriched microdomains (10–200 nm) concentrate APP via palmitoylated cysteine residues and interactions with caveolin-1 [3] [9]. Molecular dynamics simulations reveal that raft localization induces α-helical structuring between residues 142–152, which masks the β-secretase cleavage site and reduces Aβ generation by 40–60% [3] [10].

Disruption of lipid rafts with methyl-β-cyclodextrin (cholesterol depletion) redistributes APP to non-raft regions, increasing amyloidogenic processing and Aβ42 release [3]. Conversely, forced targeting of APP to rafts via GPI-anchoring promotes α-secretase cleavage and neuroprotective sAPPα production [10]. The A30P mutation—linked to Parkinson’s disease—abrogates raft association by destabilizing helix-lipid interactions, demonstrating conserved mechanisms among neurodegenerative amyloidogenic proteins [9].

Table 4: Lipid Raft Modulation of APP770 (135-155) Behavior

MicroenvironmentAPP ConformationProcessing PreferenceKey Regulatory Factors
Lipid raft (ordered)α-helical (res 142-152)Non-amyloidogenic (α-secretase)Caveolin-1, cholesterol content
Non-raft (disordered)Unstructured linkerAmyloidogenic (β/γ-secretase)Membrane fluidity, BACE1 density
Caveolae (invaginated)β-strand enrichedClathrin-mediated endocytosisCaveolin-1 oligomerization

Experimental approaches for studying raft-dependent dynamics include:

  • Detergent-resistant membrane (DRM) fractionation (TX-100 resistance)
  • Fluorescence resonance energy transfer (FRET) with raft markers
  • Single-particle tracking of quantum dot-labeled APP
  • Cryo-electron tomography of membrane topology [3] [9]

Properties

Product Name

beta-Amyloid Protein Precursor 770 (135-155)

IUPAC Name

6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoic acid

Molecular Formula

C116H173N35O31S2

Molecular Weight

2618.0 g/mol

InChI

InChI=1S/C116H173N35O31S2/c1-56(2)37-78(139-96(162)70(118)39-63-21-14-13-15-22-63)102(168)142-81(41-65-47-122-52-128-65)105(171)135-73(27-30-87(119)154)98(164)134-74(28-31-88(155)156)99(165)133-72(26-20-35-126-116(120)121)97(163)137-76(33-36-184-12)100(166)145-85(45-90(159)160)109(175)148-92(59(7)8)112(178)147-86(51-183)110(176)136-75(29-32-89(157)158)101(167)150-93(61(10)152)113(179)146-83(43-67-49-124-54-130-67)107(173)140-79(38-57(3)4)103(169)143-82(42-66-48-123-53-129-66)106(172)141-80(40-64-46-127-71-24-17-16-23-69(64)71)104(170)144-84(44-68-50-125-55-131-68)108(174)151-94(62(11)153)114(180)149-91(58(5)6)111(177)132-60(9)95(161)138-77(115(181)182)25-18-19-34-117/h13-17,21-24,46-50,52-62,70,72-86,91-94,127,152-153,183H,18-20,25-45,51,117-118H2,1-12H3,(H2,119,154)(H,122,128)(H,123,129)(H,124,130)(H,125,131)(H,132,177)(H,133,165)(H,134,164)(H,135,171)(H,136,176)(H,137,163)(H,138,161)(H,139,162)(H,140,173)(H,141,172)(H,142,168)(H,143,169)(H,144,170)(H,145,166)(H,146,179)(H,147,178)(H,148,175)(H,149,180)(H,150,167)(H,151,174)(H,155,156)(H,157,158)(H,159,160)(H,181,182)(H4,120,121,126)

InChI Key

OUZWHWVFXUODDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC=N6)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC7=CC=CC=C7)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.